7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONBKPDHUUIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a series of condensation reactions involving anthranilic acid derivatives.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Cyclopropyl ketones
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazoloquinazolines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The chloro and cyclopropyl groups can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: The target compound’s 3,4-dimethylbenzenesulfonyl group (vs. Compounds with unsubstituted phenylsulfonyl groups (e.g., ) may exhibit faster metabolic clearance due to lower steric hindrance.
Amine Substituent Differences: The N-cyclopropyl group in the target compound provides a compact, non-polar moiety, likely enhancing metabolic stability compared to larger substituents like N-(4-isopropylphenyl) (477.97 g/mol, ) or N-(4-ethoxyphenyl) (466.51 g/mol, ). The N-(2-methoxy-5-methylphenyl) group in introduces polar methoxy and methyl groups, which may improve solubility but reduce blood-brain barrier penetration.
Chloro Substituent Consistency :
All listed analogs retain the 7-chloro group, suggesting its critical role in maintaining target binding (e.g., kinase inhibition or receptor antagonism).
Pharmacological Implications
- Target Affinity : The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes (e.g., phosphodiesterases or tyrosine kinases) compared to simpler phenylsulfonyl analogs .
- Metabolic Stability : The cyclopropyl group’s small size and rigidity could reduce cytochrome P450-mediated oxidation, extending half-life relative to compounds with branched alkyl (e.g., isopropyl in ) or ether-containing (e.g., ethoxy in ) substituents.
- Solubility-Bioavailability Trade-off : The target compound’s higher lipophilicity (logP estimated >3.5) may favor passive diffusion but necessitate formulation optimization for oral delivery.
Comparison with Non-Quinazoline Analogs
describes triazolo[1,5-a][1,3,5]triazine derivatives (e.g., compound 24 and 25 ), which share a triazole ring but lack the quinazoline core. Key differences include:
- Substituent Flexibility: Triazolotriazines in feature furan and phenoxy groups, which may confer distinct electronic properties but lower metabolic stability compared to sulfonyl-substituted triazoloquinazolines.
Biological Activity
7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of triazoloquinazolines and is characterized by:
- A triazole ring fused to a quinazoline ring .
- Substituents including a chloro group , a dimethylbenzenesulfonyl group , and a cyclopropyl group .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Chlorination : The introduction of the chloro group can be performed using thionyl chloride or phosphorus pentachloride.
- Sulfonylation : The attachment of the dimethylbenzenesulfonyl group is done using sulfonyl chlorides in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved can vary based on the biological context.
Pharmacological Properties
Research indicates that compounds in this class exhibit a range of pharmacological effects:
- Anticonvulsant Activity : Similar compounds have shown efficacy in models for seizure disorders.
- Anticancer Potential : Preliminary studies suggest activity against certain cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models.
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Anticonvulsant Activity (ED50 mg/kg) | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 50.8 | Moderate | Yes |
| Compound B | 54.8 | High | Moderate |
| This Compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization reactions of triazole and quinazoline precursors, followed by sulfonylation and chloro-substitution. Key intermediates are purified via column chromatography and characterized using -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the fused triazoloquinazoline core and substituent orientations. Computational tools (e.g., density functional theory) validate bond angles/distances and electronic properties, correlating with experimental data from spectroscopic techniques .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodology : Begin with kinase inhibition assays (e.g., EGFR, VEGFR2) due to structural similarity to known kinase inhibitors. Use fluorescence polarization or time-resolved FRET for binding affinity measurements. Parallel cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays is advised .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products in the sulfonylation step?
- Methodology : Apply design of experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., pyridine for acid scavenging). Monitor reaction progress via LC-MS and optimize using continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Q. What computational strategies predict binding modes with biological targets, and how do substituents influence affinity?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases) using crystal structures from the PDB. Conduct molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify contributions of the cyclopropyl and sulfonyl groups to binding .
Q. How to resolve contradictions in reported biological activity across similar triazoloquinazolines?
- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., methoxy) substituents and test activity in parallel assays. Use meta-analysis of published IC values to identify substituent-dependent trends .
Q. What in silico ADMET profiling approaches are suitable for prioritizing derivatives?
- Methodology : Use SwissADME or ADMETLab 2.0 to predict solubility, CYP450 inhibition, and blood-brain barrier permeability. Combine with toxicity alerts (e.g., Derek Nexus) for hepatotoxicity or mutagenicity. Validate predictions with in vitro microsomal stability (human liver microsomes) and Caco-2 permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
